molecular formula C22H16F3N3OS B11644883 3-amino-N-(3-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 441718-25-8

3-amino-N-(3-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11644883
CAS No.: 441718-25-8
M. Wt: 427.4 g/mol
InChI Key: OUFAWVRUCMZUAY-UHFFFAOYSA-N
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Description

3-amino-N-(3-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine family. Thienopyridines are known for their diverse biological activities, including antimicrobial and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions. One common method starts with the preparation of a chalcone intermediate, which is then treated with 2-cyanothioacetamide to form the thienopyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thienopyridine derivatives .

Mechanism of Action

The mechanism of action of 3-amino-N-(3-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like phospholipase C, disrupting cellular signaling pathways and leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .

Properties

CAS No.

441718-25-8

Molecular Formula

C22H16F3N3OS

Molecular Weight

427.4 g/mol

IUPAC Name

3-amino-N-(3-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H16F3N3OS/c1-12-6-5-9-14(10-12)27-20(29)19-18(26)17-15(22(23,24)25)11-16(28-21(17)30-19)13-7-3-2-4-8-13/h2-11H,26H2,1H3,(H,27,29)

InChI Key

OUFAWVRUCMZUAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CC=C4)N

Origin of Product

United States

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